Homodestcardin

描述

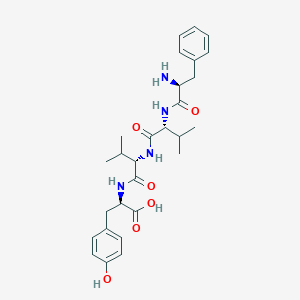

Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in T. roseum and has immunosuppressant activity . It inhibits concanavalin A-induced proliferation of isolated mouse T cells with an IC50 value of 0.86 μM .

Synthesis Analysis

Homodestcardin, characterized as a cyclohexadepsipeptide of the trichomide series, is produced by T. longibrachiatum .Molecular Structure Analysis

The molecular formula of Homodestcardin is C32H55N5O7 . It has a molecular weight of 621.81 .Physical And Chemical Properties Analysis

Homodestcardin is a solid substance . It is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane . The molecular weight of Homodestcardin is 621.81, and its molecular formula is C32H55N5O7 .科学研究应用

同源性和基因关系

- OrthoFinder:提高正向同源群推断的准确性

OrthoFinder 是一种新算法,通过解决以前未检测到的基因长度偏差,显著提高了正向同源群推断的准确性。这一进展对于识别序列之间的同源关系至关重要,而同源关系是生物学研究的基础。该算法通过对植物中的转录因子基因家族进行分类,发现了 690 万个以前未观察到的关系,从而证明了其在理解基因关系和同源性中的重要性,可能包括 Homodestcardin (Emms & Kelly, 2015)。

科学研究中的协作模式

- 协作科学研究中的同质性和焦点约束

这项研究调查了同质性和焦点约束在塑造协作科学研究中的作用。它分析了基于研究专业、地位以及机构和地理约束影响来选择协作伙伴。这项研究提供了对科学领域协作动态的见解,可能包括那些研究 Homodestcardin (Evans, Lambiotte, & Panzarasa, 2011) 的研究。

结构生物学中的同源建模

- SWISS-MODEL:增强同源建模技术

SWISS-MODEL 是结构生物学中的一项重大发展,专注于蛋白质结构和复合物的同源建模。它允许用户(包括非专家)生成可靠的蛋白质模型,这对理解复杂的生物结构和功能至关重要,可能包括 Homodestcardin (Waterhouse 等人,2018)。

了解基因和蛋白质关系

- 群体遗传学中的同源性和突变模型分析

这项研究深入研究了群体遗传学中的同源性和突变模型,特别是在微卫星基因座中。了解这些元素对于解释遗传变异性和进化至关重要,可以应用于涉及 Homodestcardin (Estoup、Jarne 和 Cornuet,2002) 的研究。

作用机制

Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in T. roseum and has immunosuppressant activity . This article will delve into the various aspects of Homodestcardin’s mechanism of action.

Target of Action

Homodestcardin primarily targets isolated mouse T cells . T cells play a crucial role in the immune response, and their proliferation is a key aspect of the body’s defense mechanism against pathogens.

Mode of Action

Homodestcardin interacts with its target by inhibiting the proliferation of isolated mouse T cells . This interaction results in the suppression of the immune response, which is why Homodestcardin is classified as an immunosuppressant.

Biochemical Pathways

It is known that the compound inhibits the activation of concanavalin a (con a), a potent t cell activator . This inhibition likely disrupts the normal signaling pathways involved in T cell proliferation, leading to its immunosuppressive effects.

Result of Action

The primary result of Homodestcardin’s action is the suppression of the immune response. By inhibiting T cell proliferation, Homodestcardin reduces the body’s ability to mount an immune response . This can be beneficial in situations where the immune response is overactive or harmful, such as in autoimmune diseases or organ transplantation.

安全和危害

属性

IUPAC Name |

(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPDKJKKDOWTJ-MKUQIKACSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homodestcardin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)